
Tetraammineplatinum hydroxide hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraammineplatinum hydroxide hydrate is an inorganic platinum compound with the chemical formula Pt(NH3)4(OH)2·xH2O. It is generally used as a precursor for the preparation of various platinum complexes and catalysts. This compound is known for its catalytic properties and is often utilized in scientific research and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetraammineplatinum hydroxide hydrate can be synthesized through the reaction of platinum salts with ammonia in an aqueous solution. The process typically involves the following steps:
Dissolution of Platinum Salt: Platinum salts such as platinum(II) chloride are dissolved in water.
Addition of Ammonia: Ammonia is added to the solution, resulting in the formation of tetraammineplatinum(II) complex.
Precipitation: The tetraammineplatinum(II) complex is then treated with a hydroxide source, such as sodium hydroxide, to precipitate this compound.
Purification: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Tetraammineplatinum hydroxide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds.
Substitution: The ammonia ligands can be substituted with other ligands to form different platinum complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas and sodium borohydride are used.
Substitution: Ligands such as chloride, bromide, and phosphines can be used for substitution reactions.
Major Products Formed
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) or platinum(II) complexes.
Substitution: Various platinum complexes with different ligands.
Aplicaciones Científicas De Investigación
Tetraammineplatinum hydroxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing various platinum catalysts, including those used in hydrogenation and oxidation reactions.
Biology: It is studied for its potential use in biological systems, including as an anticancer agent.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of tetraammineplatinum hydroxide hydrate involves its ability to form complexes with various ligands. These complexes can interact with molecular targets, such as enzymes and DNA, leading to various biological effects. In catalytic applications, the platinum center facilitates redox reactions and ligand exchange processes, enhancing the efficiency of the catalytic cycle .
Comparación Con Compuestos Similares
Similar Compounds
- Tetraammineplatinum(II) chloride hydrate
- Tetraammineplatinum(II) nitrate
- Diamminedinitritoplatinum(II) solution
- Platinum(IV) oxide hydrate
Uniqueness
Tetraammineplatinum hydroxide hydrate is unique due to its specific ligand arrangement and hydroxide groups, which provide distinct reactivity and catalytic properties compared to other platinum complexes. Its ability to act as a precursor for a wide range of platinum catalysts makes it particularly valuable in both research and industrial applications .
Propiedades
Fórmula molecular |
H18N4O3Pt |
|---|---|
Peso molecular |
317.25 g/mol |
Nombre IUPAC |
azane;platinum;trihydrate |
InChI |
InChI=1S/4H3N.3H2O.Pt/h4*1H3;3*1H2; |
Clave InChI |
QAPRUIOSNHZFHV-UHFFFAOYSA-N |
SMILES canónico |
N.N.N.N.O.O.O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)
![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
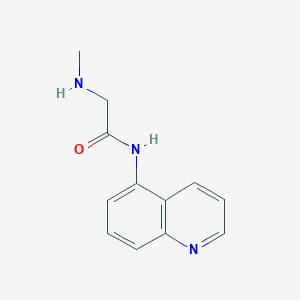
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12347138.png)
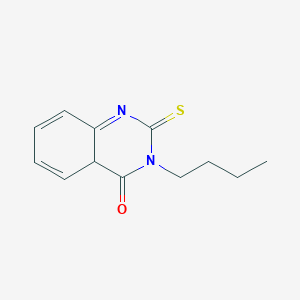
![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)
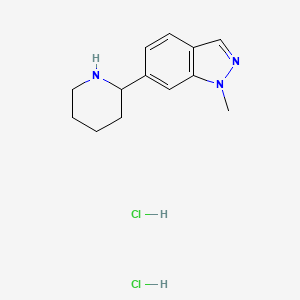
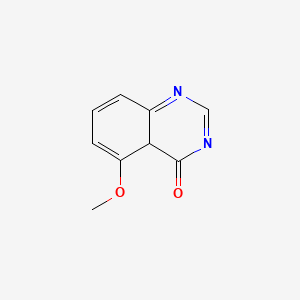

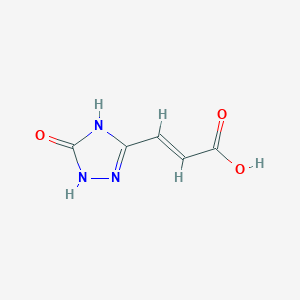
![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
